2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (molecular formula: C₂₁H₁₆F₃N₅O₃S, molecular weight: 475.4 g/mol) features a pyrazolo[3,4-d]pyrimidin-4-one core modified with a thioether-linked acetamide moiety. Key structural elements include:
- A 2-(trifluoromethyl)phenyl substituent on the acetamide group, introducing strong electron-withdrawing properties and lipophilicity, which may enhance metabolic stability and target binding .
Synthetic routes for analogous compounds (e.g., –5) suggest that the target molecule is likely synthesized via nucleophilic substitution between a pyrazolo-pyrimidinone thiolate intermediate and a chloroacetamide derivative. The use of polyphosphoric acid or sulfuric acid in cyclization steps (as seen in related syntheses) highlights the importance of acid catalysis in forming the pyrimidinone ring .
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S/c1-32-16-9-5-4-8-15(16)29-18-12(10-25-29)19(31)28-20(27-18)33-11-17(30)26-14-7-3-2-6-13(14)21(22,23)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGYEILPOKFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 946262-91-5) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.5 g/mol. The unique structure combines a pyrazolo[3,4-d]pyrimidine core with a thioether and an acetamide group, which may enhance its solubility and bioavailability compared to other similar compounds .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound under discussion has shown promising results in various studies:
-
Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
- IC50 Values : The compound displayed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
- Comparative Efficacy : Compared to other pyrazolo derivatives, this compound has shown superior activity in inhibiting tumor growth in various models. For example:
The biological activity of this compound can be attributed to its interaction with key cellular targets:
- Aurora Kinase Inhibition : Recent studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can inhibit Aurora kinases, which are crucial for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Microtubule Disruption : The compound may also exert effects on microtubule dynamics, causing disruption that leads to cell death .
Study 1: Antitumor Activity
A study conducted by Fan et al. evaluated a series of pyrazole derivatives for their antitumor properties. The compound exhibited significant cytotoxicity against A549 cells and was found to induce autophagy without causing apoptosis at certain concentrations .
Study 2: Targeting Kinases
Li et al. investigated the binding affinity of similar compounds against various kinases, highlighting that some derivatives showed promising results as potent inhibitors of CDK2 and Aurora-A kinases with IC50 values below 100 nM .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 946262-91-5 |
| Anticancer Activity (IC50) | 49.85 µM (A549) |
| Mechanism | Aurora kinase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related derivatives:
Key Observations:
- Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to unsubstituted phenyl analogues (e.g., compounds 2–10 in ) .
- Trifluoromethyl vs.
- Positional Isomerism: The 2-(trifluoromethyl)phenyl group in the target compound versus the 3-substituted isomer (CAS 946332-64-5) may lead to distinct steric and electronic interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
